Phenethylamine, beta-ethoxy-N,N-diethyl-
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Overview
Description
Phenethylamine, beta-ethoxy-N,N-diethyl- is a substituted phenethylamine, a class of compounds known for their psychoactive and stimulant effects. This compound is structurally related to phenethylamine, a natural monoamine alkaloid that functions as a neuromodulator or neurotransmitter in the mammalian central nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenethylamine, beta-ethoxy-N,N-diethyl- typically involves the alkylation of phenethylamine with ethyl bromide in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of phenethylamine, beta-ethoxy-N,N-diethyl- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Phenethylamine, beta-ethoxy-N,N-diethyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted phenethylamine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its effects on neurotransmitter release and its potential as a neuromodulator.
Industry: Used in the formulation of dietary supplements and performance-enhancing products.
Mechanism of Action
Phenethylamine, beta-ethoxy-N,N-diethyl- exerts its effects by interacting with various molecular targets in the central nervous system. It primarily acts as a neuromodulator, influencing the release of neurotransmitters such as dopamine and norepinephrine . The compound binds to trace amine-associated receptor 1 (TAAR1) and inhibits vesicular monoamine transporter 2 (VMAT2), leading to increased levels of these neurotransmitters in the synaptic cleft . This results in enhanced neurotransmission and stimulant effects .
Comparison with Similar Compounds
Phenethylamine, beta-ethoxy-N,N-diethyl- is structurally similar to other substituted phenethylamines, such as:
N,N-Diethylphenethylamine: Shares similar stimulant effects but differs in the position of the ethoxy group.
N-Ethyl-α-ethyl-phenethylamine: Another substituted phenethylamine with similar chemical and biological properties.
β-Methylphenethylamine: Known for its cardiovascular stimulant effects and used in dietary supplements.
Properties
CAS No. |
4152-26-5 |
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Molecular Formula |
C14H23NO |
Molecular Weight |
221.34 g/mol |
IUPAC Name |
2-ethoxy-N,N-diethyl-2-phenylethanamine |
InChI |
InChI=1S/C14H23NO/c1-4-15(5-2)12-14(16-6-3)13-10-8-7-9-11-13/h7-11,14H,4-6,12H2,1-3H3 |
InChI Key |
NOGFDYMKSGPOPK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(C1=CC=CC=C1)OCC |
Origin of Product |
United States |
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